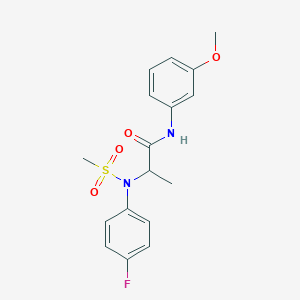![molecular formula C20H19FN6O2 B4392862 N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide, commonly known as FPTQ, is a chemical compound that has been used in scientific research for its potential therapeutic applications. FPTQ is a member of the triazole family of compounds, which have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of FPTQ is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. FPTQ has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression. FPTQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPTQ has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative effects on cancer cells, FPTQ has been shown to reduce inflammation and oxidative stress in animal models. FPTQ has also been shown to have a protective effect on the liver and kidneys, which may make it useful in the treatment of certain diseases that affect these organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FPTQ is its high degree of purity, which makes it useful for scientific research. FPTQ is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of FPTQ is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on FPTQ. One area of interest is the development of FPTQ derivatives with improved properties, such as increased solubility or potency. Another area of interest is the identification of specific molecular targets of FPTQ, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of FPTQ in animal and human models.
Applications De Recherche Scientifique
FPTQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that FPTQ has potent antiproliferative effects on cancer cells, including breast cancer, lung cancer, and leukemia. FPTQ has also been shown to have anti-inflammatory and antioxidative properties, which may make it useful in the treatment of other diseases.
Propriétés
IUPAC Name |
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-17-4-2-1-3-16(17)20(29)27-11-9-26(10-12-27)15-7-5-14(6-8-15)24-19(28)18-22-13-23-25-18/h1-8,13H,9-12H2,(H,24,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAFECNTZWTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=NC=NN3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)
![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)
![2-(ethylthio)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4392800.png)

![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)




![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)

